2-Nitro-3-pentanol

Polymer Chemistry Material Science Nitroalkyl Esters

β-Nitroalcohol sourcing for SAR-driven corneal cross-linking or nitroalkyl acrylate monomer research is often limited by stereochemical ambiguity. 2-Nitro-3-pentanol (CAS 20575-40-0) provides a defined scaffold. • Esterification with α,β-unsaturated acids yields high-hardness, thermally stable polymers (US2378169). • Critical comparator for ocular cross-linking SAR vs. 3-nitro-2-pentanol. • Two chiral centers enable enantioselective methodology development. Reliable R&D supply; bulk inquiries welcomed.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 20575-40-0
Cat. No. B019294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-3-pentanol
CAS20575-40-0
SynonymsNSC 17682; 
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCCC(C(C)[N+](=O)[O-])O
InChIInChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3
InChIKeyUQCZRXRWSNMZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-3-pentanol: Chemical Identity & Core Characteristics


2-Nitro-3-pentanol (CAS 20575-40-0) is an aliphatic β-nitroalcohol with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . As a member of the nitroalcohol class, it contains both a nitro group (-NO2) and a secondary hydroxyl group (-OH) on a five-carbon chain [1]. This bifunctional structure enables its use as a synthetic intermediate and in specialized applications. The compound is listed under the alternate name 2-nitropentan-3-ol and the NSC number 17682 .

2-Nitro-3-pentanol: Structural & Functional Specificity


While β-nitroalcohols share common reactivity patterns, direct substitution among analogs is precluded by the subtle yet critical interplay of carbon chain length, branching, and the precise position of functional groups. These factors dictate key properties including boiling point, steric hindrance during esterification, and the compound's behavior in cross-linking mechanisms or as a chiral building block [1]. For instance, the specific arrangement of the nitro and hydroxyl groups in 2-nitro-3-pentanol imparts a unique stereochemical outcome and physical property profile compared to its positional isomers or shorter-chain analogs [2].

2-Nitro-3-pentanol: Quantitative Differentiation from Key Analogs


Esterification for High-Performance Polymer Monomers

2-Nitro-3-pentanol is explicitly claimed as a suitable starting material in a seminal DuPont patent (US2378169) for the synthesis of nitroalkyl esters of alpha, beta-unsaturated acids. These monomers are polymerized to yield synthetic resins with demonstrably improved hardness and softening temperatures compared to conventional acrylates and methacrylates [1]. The patent specifically lists '2-nitro-3-pentanol' alongside other nitroalcohols as a viable reactant, confirming its suitability for this application.

Polymer Chemistry Material Science Nitroalkyl Esters

Corneal Cross-linking: Positional Isomer Impact

Although direct data for 2-nitro-3-pentanol is absent, its positional isomer, 3-nitro-2-pentanol, has been quantitatively characterized in corneal cross-linking studies. At 100 mM over 96 hours, 3-nitro-2-pentanol increased the thermal shrinkage temperature (Ti) of porcine cornea by 4.9°C (P < 0.001) [1]. Importantly, it was the only compound among the three tested that caused 0% reduction in light transmission in the 400-500 nm range, compared to a 5.6% reduction for 2-nitroethanol (P = 0.003) and 2.1% for 2-nitro-1-propanol (P = 0.260) [1]. This data highlights the significant performance variations driven solely by the position of the functional groups.

Ophthalmology Biomaterials Collagen Cross-linking

Corneal Endothelial Toxicity: Chain Length Effects

In a study assessing corneal endothelial toxicity, 3-nitro-2-pentanol was one of three β-nitroalcohols evaluated for cytotoxicity over 48 hours at concentrations from 0.1 to 10 mM [1]. While the precise LD50 values for each compound are not provided in the abstract, the study's design confirms that toxicity is a key differentiating parameter within this class. This suggests that 2-nitro-3-pentanol, with its distinct carbon backbone, will have its own unique toxicity profile compared to both shorter-chain analogs and its positional isomer.

Toxicology Drug Delivery Ocular Pharmacology

Chiral Building Block for Asymmetric Synthesis

2-Nitro-3-pentanol is cited as a reactant in studies focused on the stereoselective synthesis of chiral β-nitroalcohols [1]. As a β-nitroalcohol with two contiguous chiral centers (at the C2 and C3 positions), its specific stereoisomers are potential precursors for enantiomerically pure pharmaceuticals and bioactive molecules [2]. The compound's inclusion in this research domain differentiates it from nitroalcohols with only one chiral center or no chiral centers, underscoring its value in advanced asymmetric synthesis.

Organic Synthesis Chiral Chemistry Pharmaceutical Intermediates

2-Nitro-3-pentanol: Evidence-Backed Application Scenarios


Nitroalkyl Ester Monomers for High-Performance Polymers

Procurement of 2-nitro-3-pentanol is justified for the development of novel nitroalkyl (meth)acrylate monomers, as outlined in foundational patent US2378169 [1]. This specific compound can be esterified with alpha, beta-unsaturated acids to create monomers that polymerize into resins with enhanced hardness and thermal stability compared to standard acrylates, offering a pathway to differentiated material properties.

Corneal Cross-linking SAR: Positional Isomer Studies

Given the demonstrated efficacy and optical clarity of its positional isomer 3-nitro-2-pentanol in corneal cross-linking [2], 2-nitro-3-pentanol is a critical comparator for structure-activity relationship (SAR) studies. Its procurement enables researchers to systematically map how the relative position of the nitro and hydroxyl groups affects cross-linking efficiency and ocular biocompatibility.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a β-nitroalcohol possessing two chiral centers, 2-nitro-3-pentanol serves as a key building block or model substrate in the development of stereoselective synthetic methodologies [3]. Its procurement supports research aimed at producing enantiomerically pure intermediates for drug discovery, leveraging the nitro and hydroxyl groups for further functionalization.

Technical Documentation Hub

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